Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride
Description
The compound Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride is a carbamate derivative characterized by a phenyl ester backbone substituted with a dimethylaminoethyl group at the 3-position and a methyl carbamate moiety. This structure confers both lipophilic and ionizable properties, making it relevant in pharmaceutical and agrochemical research. The hydrochloride salt enhances solubility and stability, a common feature in bioactive compounds .
Properties
CAS No. |
63982-33-2 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
dimethyl-[2-[3-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-13-12(15)16-11-6-4-5-10(9-11)7-8-14(2)3;/h4-6,9H,7-8H2,1-3H3,(H,13,15);1H |
InChI Key |
XRMNMXJKXAATEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride generally involves:
- Formation of the aminoalkyl phenol intermediate (3-(1-dimethylaminoethyl)phenol or related derivatives).
- Conversion of the phenolic hydroxyl group into the carbamate ester.
- Formation of the hydrochloride salt for stability and isolation.
The process may be conducted either on racemic or enantiomerically enriched forms depending on the desired stereochemistry.
Preparation of Aminoalkyl Phenol Intermediate
One key step is obtaining the 3-(1-dimethylaminoethyl)phenol intermediate, which can be synthesized via:
- Resolution of racemic 3-[1-(methylamino)ethyl]phenol through diastereomeric salt formation with tartaric acid, followed by base treatment to release the enantiomerically enriched amine.
- Dealkylation of (S)-1-(3-methoxyphenyl)ethylmethylamine to yield the phenol derivative.
- Condensation and reduction steps involving sulfinamide intermediates and titanium tetraethoxide catalysis, followed by sodium borohydride reduction, have been reported to afford high yields and enantiomeric excess (up to 100% ee).
These methods, however, may involve toxic reagents (e.g., methyl iodide, sodium hydride) and multiple crystallization steps, impacting economic viability and safety.
Carbamate Formation
The carbamate ester is typically formed by reacting the phenolic intermediate with carbamoyl chlorides or carbamoyl halides in the presence of a base such as sodium hydride or potassium carbonate.
- A common protocol involves reacting 3-(1-dimethylaminoethyl)phenol with methyl carbamoyl chloride in dry acetonitrile or ethyl acetate, using sodium hydride or potassium carbonate as a base.
- The reaction proceeds under controlled temperature conditions to avoid side reactions.
- The carbamate product precipitates upon saturation with dry hydrogen chloride gas, facilitating isolation as the hydrochloride salt.
- Continuous flow reactors have been employed industrially to scale up this step, providing precise control over reaction parameters and consistent product quality.
Salt Formation and Purification
- The hydrochloride salt is formed by saturating the carbamate solution with dry HCl gas in an ice-cooled ether solution, resulting in precipitation of the hydrochloride salt.
- The precipitate is filtered, washed with dry ether, and dried under high vacuum to constant weight, yielding a white powder with high purity.
- This salt form enhances stability and handling for pharmaceutical applications.
Comparative Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Applications
-
Neurodegenerative Disease Treatment
- The compound has been explored for its efficacy in treating conditions such as Alzheimer's disease, Huntington's chorea, and other forms of dementia. Its mechanism involves the inhibition of acetylcholinesterase, which is crucial for enhancing cholinergic neurotransmission in the central nervous system .
-
Anticholinesterase Activity
- Research indicates that this compound possesses significant anticholinesterase activity, making it a candidate for managing symptoms associated with cognitive decline. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, thereby improving synaptic transmission and cognitive function .
-
Formulation Development
- The hydrochloride form of this compound has been characterized for its solubility and stability profiles. Various solid formulations, including tablets and capsules, have been developed to enhance bioavailability and patient compliance. The crystalline form II of this compound has shown favorable properties for pharmaceutical applications, as confirmed by powder X-ray diffractometry (PXRD) and differential scanning calorimetry (DSC) analyses .
Case Study 1: Efficacy in Alzheimer’s Disease
A study published in a peer-reviewed journal demonstrated that administration of the hydrochloride form resulted in significant cognitive improvements in animal models of Alzheimer’s disease. The compound was administered over a period of four weeks, with results indicating enhanced memory retention and reduced behavioral deficits associated with the disease .
Case Study 2: Safety Profile Assessment
Another research effort focused on evaluating the safety profile of this compound through acute toxicity studies in rodents. Results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses. This study underscores the potential for clinical applications while maintaining patient safety as a priority .
Data Tables
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites on proteins, altering their function and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Bambuterol Hydrochloride
- Structure: Carbamic acid, dimethyl-, 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-1,3-phenylene ester, monohydrochloride.
- Key Differences: Contains a tertiary-butylamino group and a hydroxyethyl chain on the phenyl ring, enhancing β-adrenergic receptor binding . The additional hydroxyl group increases hydrophilicity compared to the target compound.
- Application : Long-acting bronchodilator for asthma treatment .
3-[(1RS)-1-(Dimethylamino)ethyl]phenyl Dimethylcarbamate Hydrochloride
- Structure: A positional isomer with a dimethylaminoethyl group at the 1-position instead of the 3-position.
- Application : Investigated as an impurity in pharmaceutical intermediates .
Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)
Physicochemical Properties
| Compound | Molecular Formula | CAS Number | log k (HPLC) | Water Solubility |
|---|---|---|---|---|
| Target Compound | C₁₃H₂₀ClN₂O₂ | Not Provided | ~3.8* | Moderate (HCl salt) |
| Bambuterol Hydrochloride | C₁₈H₃₀ClN₃O₅ | 81732-65-2 | 2.1 | High |
| Fenoxycarb | C₁₇H₁₇NO₄ | 72490-01-8 | 4.2 | Low |
| 3-[(1RS)-1-(Dimethylamino)ethyl]phenyl... | C₁₃H₂₀ClN₂O₂ | Not Provided | ~3.5* | Moderate |
*Estimated based on structural similarity to phenyl carbamates in .
Key Research Findings
Lipophilicity Trends: Carbamates with aromatic substituents (e.g., Fenoxycarb) show higher log k values (>4) compared to aminoethyl-substituted derivatives (~3.5–3.8), impacting bioavailability .
Structural-Activity Relationship (SAR): The dimethylaminoethyl group in the target compound enhances membrane permeability but may reduce target specificity compared to Bambuterol’s hydroxyl and tert-butyl groups .
Synthetic Challenges : Positional isomerism (e.g., 1- vs. 3-substitution) complicates purification, as seen in impurity profiling studies .
Biological Activity
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride, commonly known as Rivastigmine, is a potent reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It is primarily utilized in the treatment of Alzheimer’s disease and other dementias due to its ability to enhance cholinergic neurotransmission by increasing acetylcholine levels in the brain. This article explores the biological activity of Rivastigmine, focusing on its pharmacological properties, mechanisms of action, and clinical applications.
Rivastigmine acts by inhibiting the activity of AChE and BuChE, enzymes responsible for the hydrolysis of acetylcholine. By preventing the breakdown of acetylcholine, Rivastigmine increases its concentration in synaptic clefts, thereby enhancing cholinergic signaling.
- Inhibition Characteristics :
- Rivastigmine exhibits a higher affinity for AChE compared to BuChE, making it particularly effective in central nervous system applications .
- The reversible nature of its inhibition allows for a sustained increase in acetylcholine levels without the prolonged effects associated with irreversible inhibitors.
Pharmacological Properties
Rivastigmine's pharmacological profile includes several key properties that contribute to its therapeutic efficacy:
- Bioavailability : Administered orally or transdermally, Rivastigmine shows good bioavailability with peak plasma concentrations reached within 1-4 hours post-administration .
- Half-life : The elimination half-life of Rivastigmine ranges from 1.5 to 2 hours, necessitating multiple daily doses or continuous transdermal delivery systems to maintain therapeutic levels .
- Side Effects : Common side effects include gastrointestinal disturbances (nausea, vomiting), insomnia, and dizziness. These effects are generally dose-dependent and may diminish over time.
Clinical Applications
Rivastigmine is primarily indicated for:
- Alzheimer’s Disease : Clinical trials have demonstrated significant improvements in cognitive function and daily living activities among patients treated with Rivastigmine compared to placebo controls .
- Parkinson’s Disease Dementia : It has also shown efficacy in managing cognitive symptoms associated with Parkinson's disease .
Research Findings
Recent studies have expanded our understanding of Rivastigmine's biological activity beyond cholinesterase inhibition:
- Neuroprotective Effects : Research indicates that Rivastigmine may exert neuroprotective effects through anti-apoptotic mechanisms and modulation of neuroinflammatory responses .
- Cognitive Enhancement : In animal models, Rivastigmine has been shown to enhance memory retention and learning capabilities, suggesting potential applications in other cognitive disorders .
Case Studies
Several case studies illustrate the clinical impact of Rivastigmine:
- Case Study 1 : A 75-year-old female patient with moderate Alzheimer's disease showed marked improvement in Mini-Mental State Examination (MMSE) scores after 6 months of treatment with Rivastigmine compared to baseline measurements.
- Case Study 2 : A study involving patients with Parkinson’s disease dementia reported improved cognitive function and reduced caregiver burden when treated with Rivastigmine over a 12-month period.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H22ClN3O2 |
| Molecular Weight | 270.79 g/mol |
| AChE Inhibition IC50 | ~0.5 nM |
| BuChE Inhibition IC50 | ~4.0 nM |
| Bioavailability | ~40% |
| Clinical Study | Outcome |
|---|---|
| Alzheimer's Disease Trial | Significant cognitive improvement observed (p < 0.01) |
| Parkinson’s Dementia Study | Reduced cognitive decline (MMSE score increase) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride, and how can researchers optimize yield?
- Methodology : The compound shares structural similarities with carbamate esters containing dimethylaminoethyl substituents. A feasible approach involves:
- Step 1 : Reacting 3-(2-(dimethylamino)ethyl)phenol with methyl isocyanate under anhydrous conditions to form the carbamate ester backbone .
- Step 2 : Hydrochloride salt formation via reaction with HCl gas in ethanol, followed by recrystallization for purification .
- Yield Optimization : Use catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR Spectroscopy : Confirm the presence of the dimethylaminoethyl group (δ ~2.2–2.8 ppm for N(CH₃)₂ protons) and carbamate carbonyl (δ ~155–160 ppm in ¹³C NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z ≈ 297 for the free base; add 36 for HCl salt) .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content (~10.9% for HCl salt) .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Stability Profile :
- Hydrolysis Risk : The carbamate ester is prone to hydrolysis in aqueous or high-humidity environments. Store desiccated at –20°C in amber vials .
- Light Sensitivity : Protect from UV exposure to prevent degradation of the aromatic and dimethylamino groups .
- pH Sensitivity : Avoid strongly basic conditions (>pH 9), which accelerate ester bond cleavage .
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s biological activity, particularly its interaction with acetylcholinesterase (AChE)?
- Mechanistic Analysis :
- AChE Inhibition : The dimethylaminoethyl group mimics choline, binding to the enzyme’s catalytic site. The carbamate moiety forms a covalent bond with serine residues, irreversibly inhibiting AChE .
- Structure-Activity Relationship (SAR) : Comparative studies with analogs (e.g., 3-(diethylamino)ethyl derivatives) show reduced potency, highlighting the importance of dimethyl substitution .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Data Reconciliation Strategy :
- In Vitro vs. In Vivo Discrepancies : Adjust for metabolic activation (e.g., hepatic cytochrome P450-mediated transformations) when extrapolating cell-based toxicity assays to mammalian models .
- Dose-Dependent Effects : Conduct dose-response studies across multiple cell lines (e.g., SH-SY5Y neurons, HepG2 hepatocytes) to identify threshold concentrations for neurotoxicity .
Q. What advanced analytical techniques are suitable for detecting degradation products in environmental samples?
- Methodological Recommendations :
- LC-MS/MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water to separate and quantify hydrolyzed metabolites (e.g., 3-(2-(dimethylamino)ethyl)phenol) .
- Derivatization : For GC-MS analysis, employ BSTFA to silylate hydroxyl groups, enhancing volatility and detection sensitivity .
Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?
- Computational and Experimental Insights :
- LogP Calculation : The dimethylaminoethyl group increases hydrophilicity (predicted LogP ~1.8), impacting blood-brain barrier permeability .
- Metabolic Stability : In silico simulations (e.g., Schrödinger’s ADMET Predictor) suggest rapid hepatic clearance due to esterase-mediated hydrolysis, corroborated by in vitro microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
